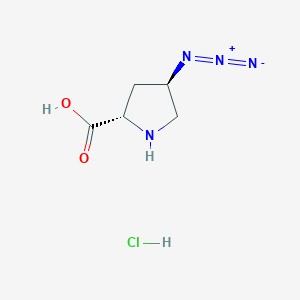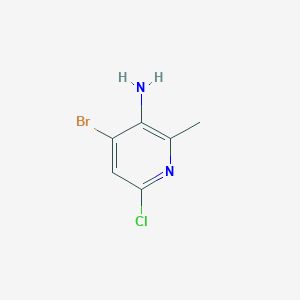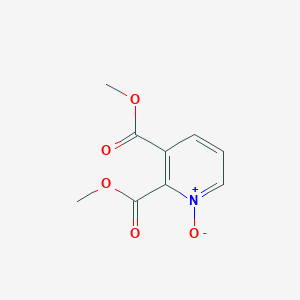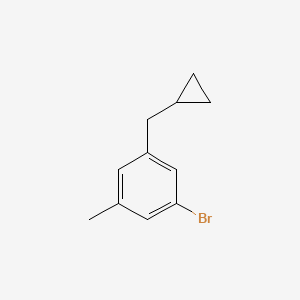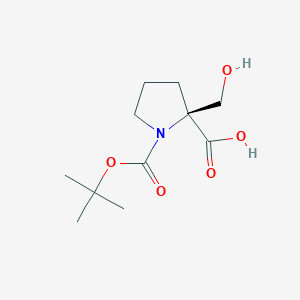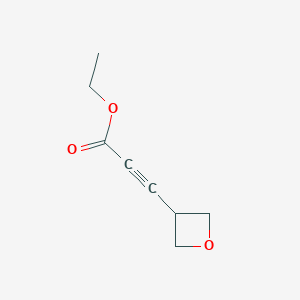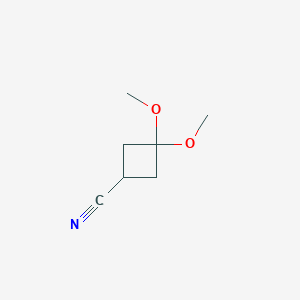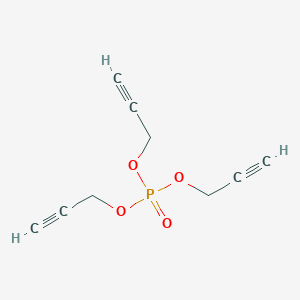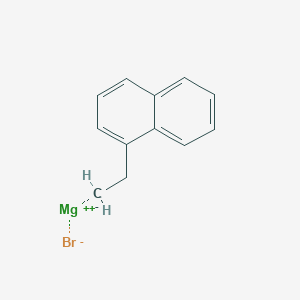
2-(1-Naphthyl)ethylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Naphthyl)ethylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium-carbon bond, which imparts nucleophilic properties to the carbon atom. This makes it a valuable tool in various chemical reactions, particularly in the formation of alcohols, carboxylic acids, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Naphthyl)ethylmagnesium bromide is typically prepared by the reaction of 2-(1-naphthyl)ethyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
[ \text{2-(1-Naphthyl)ethyl bromide} + \text{Mg} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and temperature control systems to ensure uniform mixing and optimal reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthyl)ethylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in substitution reactions with halides.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Esters: Reacts with esters to form tertiary alcohols.
Epoxides: Opens epoxide rings to form alcohols.
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Carboxylic Acids: Formed by reaction with carbon dioxide followed by acid workup.
Scientific Research Applications
2-(1-Naphthyl)ethylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds, which are fundamental in constructing complex organic molecules.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(1-Naphthyl)ethylmagnesium bromide involves its nucleophilic attack on electrophilic carbon atoms. The magnesium-carbon bond is highly polarized, with the carbon atom being nucleophilic. This allows the compound to react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by protonation to yield the final product.
Comparison with Similar Compounds
2-(1-Naphthyl)ethylmagnesium bromide can be compared with other Grignard reagents such as:
Phenylmagnesium Bromide: Similar in reactivity but with a phenyl group instead of a naphthyl group.
Ethylmagnesium Bromide: Contains an ethyl group and is less sterically hindered.
Methylmagnesium Bromide: Contains a methyl group and is highly reactive due to its small size.
The uniqueness of this compound lies in its naphthyl group, which imparts specific steric and electronic properties, making it suitable for selective reactions in organic synthesis.
Properties
IUPAC Name |
magnesium;1-ethylnaphthalene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11.BrH.Mg/c1-2-10-7-5-8-11-6-3-4-9-12(10)11;;/h3-9H,1-2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEYEANQWPZPFZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC=CC2=CC=CC=C21.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
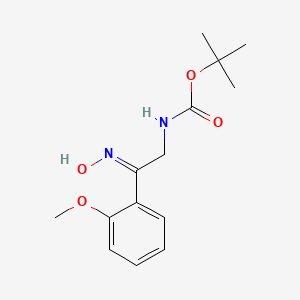
![Ethyl 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6302762.png)

![magnesium;2-[10,20-bis(2-phenylethynyl)-15-[2-tri(propan-2-yl)silylethynyl]porphyrin-21,22-diid-5-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B6302772.png)
